1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-ethoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-4-5-11-9(6-10)7-12(15-11)8(2)13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUFLUFQASGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 1 5 Ethoxy 1 Benzofuran 2 Yl Ethan 1 One
Established Synthetic Pathways for Benzofuran (B130515) Ethanone (B97240) Scaffolds
The construction of the benzofuran ethanone framework can be achieved through several established synthetic strategies. These methods, often involving cyclization reactions, have been refined over the years to provide reliable access to a wide range of substituted benzofurans.
Base-catalyzed reactions represent a classical and widely utilized approach for the synthesis of benzofuran rings. The Rap-Stoermer reaction, a well-known example, involves the condensation of a substituted salicylaldehyde (B1680747) with an α-haloketone in the presence of a base. scribd.comresearchgate.net This method allows for the direct formation of 2-acylbenzofurans. For the synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, a plausible route would involve the reaction of 4-ethoxysalicylaldehyde with chloroacetone (B47974).
Recent advancements in this area have focused on optimizing reaction conditions to improve yields and simplify procedures. For instance, the use of triethylamine (B128534) (TEA) as a catalyst under solvent-free conditions has been reported to provide excellent yields of benzofuran-2-yl ketones. scribd.com Another approach involves the condensation of o-hydroxyacetophenones with chloroacetone to yield 2-acetyl-3-methylbenzofurans. nih.gov
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Substituted Salicylaldehydes | α-Haloketones | Triethylamine | Solvent-free | 130 | 81-97 | scribd.com |
| o-Hydroxyacetophenone | Chloroacetone | Not specified | Not specified | Not specified | Not specified | nih.gov |
This table presents generalized conditions for the base-catalyzed synthesis of benzofuran ethanone scaffolds. Specific conditions for this compound may vary.
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and broad substrate scope. nih.govacs.org Palladium and copper catalysts are particularly prominent in these methodologies.
Palladium-catalyzed reactions often involve cross-coupling reactions followed by cyclization. nih.govacs.org For example, the Sonogashira coupling of terminal alkynes with iodophenols, co-catalyzed by palladium and copper, leads to the formation of a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization to the benzofuran. nih.gov Another palladium-catalyzed approach involves the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov
Copper-catalyzed methods provide a cost-effective alternative to palladium. These reactions can proceed through various mechanisms, including oxidative cyclization of phenols and alkynes. rsc.org One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst have been developed. nih.gov Copper-catalyzed coupling of o-halophenols with cuprous aryl acetylenes is another established route to 2-arylbenzofurans, which can be analogous to the synthesis of 2-acetylbenzofurans. jocpr.com
| Catalyst System | Starting Material 1 | Starting Material 2 | Base | Solvent | Key Features | Reference |
| (PPh₃)PdCl₂ / CuI | Iodophenols | Terminal Alkynes | Triethylamine | Triethylamine | Sonogashira coupling followed by cyclization | nih.gov |
| Pd(OAc)₂ | Aryl Boronic Acid | 2-(2-Formylphenoxy)acetonitriles | Not specified | Toluene | Cascade reaction to form benzoyl-substituted benzofurans | nih.gov |
| CuI | o-Hydroxy Aldehydes | Alkynes and Amines | Not specified | Deep Eutectic Solvent | One-pot, environmentally benign approach | nih.gov |
| CuCl | Salicylaldehyde-derived Schiff bases | Alkenes | DBU | Dimethylformamide | Synthesis of trifluoroethyl-substituted benzofurans | nih.gov |
This table showcases various metal-catalyzed routes to benzofuran scaffolds. The specific application to this compound would require appropriately substituted starting materials.
The intramolecular cyclization of suitably functionalized phenols and acetophenones is a direct and common strategy for benzofuran synthesis. A classic example is the reaction of an o-hydroxyacetophenone with chloroacetone, which upon cyclization, yields a 2-acetyl-3-methylbenzofuran derivative. nih.gov
For the synthesis of the target molecule, this compound, a key precursor would be 2-hydroxy-5-ethoxyacetophenone. The cyclization can be achieved by introducing a two-carbon unit that reacts with both the phenolic hydroxyl and the acetyl group.
Another relevant approach is the cyclization of o-alkynylphenols, which can be synthesized from the corresponding o-iodophenols. This method provides a versatile entry to 2-substituted benzofurans. nih.gov
Innovative and Green Chemistry Approaches in Benzofuran Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods for benzofurans. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. benthamdirect.com
Eliminating catalysts and solvents can significantly enhance the environmental profile of a chemical process. Catalyst-free synthesis of benzofuran derivatives has been achieved through cascade reactions between nitroepoxides and salicylaldehydes, using potassium carbonate as a base in DMF. acs.org
Solvent-free reactions, often conducted under heating, can lead to higher reaction rates and easier product isolation. The aforementioned base-catalyzed Rap-Stoermer reaction using triethylamine has been successfully performed under neat conditions, providing high yields of benzofuran-2-yl ketones. scribd.com
| Methodology | Starting Material 1 | Starting Material 2 | Reagent/Conditions | Key Advantage | Reference |
| Catalyst-Free | Nitroepoxides | Salicylaldehydes | K₂CO₃, DMF, 110 °C | Avoids transition metal catalysts | acs.org |
| Solvent-Free | Substituted Salicylaldehydes | α-Haloketones | Triethylamine, 130 °C | Eliminates the need for a solvent, high yields | scribd.com |
This table highlights green chemistry approaches that minimize or eliminate the use of catalysts and solvents.
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. researchgate.netsapub.org The synthesis of benzofuran derivatives has benefited from this technology. For instance, the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids can be expedited from hours to minutes using microwave heating. nih.gov Microwave-assisted synthesis of benzofuran-3(2H)-ones has also been reported, demonstrating the versatility of this technique for constructing the benzofuran core. nih.gov The application of microwave assistance to the base-catalyzed condensation reactions, such as the Rap-Stoermer reaction, could offer a rapid and efficient route to this compound. researchgate.net
| Reaction Type | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
| Perkin Rearrangement | 3-Bromocoumarins | Ethanol (B145695)/Sodium Hydroxide (B78521), 300W, 79°C | 5 minutes | 99 | nih.gov |
| Cyclization | Methyl 2-(2-methoxy-2-oxoethoxy)benzoate | K₃PO₄, CH₃OH/DMF, 150°C | 30 minutes | 43 | nih.gov |
| General Benzofuran Synthesis | o-Hydroxyacetophenone and Chloroacetone | K₂CO₃, DMF | Shorter time than conventional heating | Higher than conventional heating | researchgate.net |
This table illustrates the significant rate enhancement and high yields achievable with microwave-assisted synthesis of benzofuran derivatives.
Photolytic Cyclization Techniques
Photochemical reactions, which utilize light energy to induce chemical transformations, offer a powerful and often milder alternative to traditional thermal methods for synthesizing benzofuran rings. nih.gov These techniques can facilitate unique bond formations and are considered environmentally convenient due to their typically mild conditions. nih.govresearchgate.net
One notable photochemical route involves a one-step, metal-free reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.govresearchgate.net This process proceeds through the tandem formation of an aryl-C and a C-O bond via a photochemically generated aryl cation intermediate, leading to the synthesis of 2-substituted benzo[b]furans. nih.govresearchgate.net The application of this method to readily available and less expensive chlorophenols, as opposed to bromo or iodo analogs, further enhances its appeal from a green chemistry perspective. nih.govresearchgate.net
While specific applications of photolytic cyclization to produce this compound are not extensively detailed in the available literature, the general applicability of this method for creating the core 2-substituted benzofuran structure is well-established. nih.govresearchgate.net Other advanced approaches have combined photochemical energy with metal catalysis, such as a dual gold- and photo-induced alkynylative ortho-cyclization to synthesize 3-alkynyl benzofurans. d-nb.info These methods highlight the potential of light-induced reactions to construct the benzofuran scaffold efficiently. acs.org
Utilization of Environmentally Benign Solvents and Reagents
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce or eliminate the use and generation of hazardous substances. benthamdirect.com For the synthesis of benzofuran derivatives, this includes the use of greener catalysts, environmentally benign solvents, and solvent-free reaction conditions. benthamdirect.comresearchgate.net
Deep Eutectic Solvents (DES): A significant advancement is the use of eco-friendly deep eutectic solvents (DES). acs.orgnih.gov For instance, a one-pot synthesis of benzofuran derivatives has been successfully carried out using a choline (B1196258) chloride-ethylene glycol (ChCl.EG) mixture as the solvent, with copper iodide as the catalyst. acs.orgnih.gov This approach provides a greener alternative to conventional volatile organic solvents.
Greener Conventional Solvents: In cases where traditional solvents are used, optimization studies have focused on selecting less hazardous options. For the synthesis of related dihydrobenzofuran structures, acetonitrile (B52724) was identified as a "greener" solvent that offers a superior balance between reaction conversion and selectivity compared to more frequently used solvents like dichloromethane (B109758) and benzene (B151609). scielo.brchemrxiv.org Water, being the most environmentally friendly solvent, has also been employed in electrochemical methods for synthesizing benzofuran derivatives, eliminating the need for toxic organic solvents entirely. researchgate.netnih.gov
Greener Catalysts and Conditions: The move towards sustainability also involves replacing hazardous reagents and catalysts. Zirconium chloride has been reported as a greener catalyst for preparing benzofuran chalcones under solvent-free conditions at room temperature. researchgate.net Furthermore, electrochemical synthesis provides a non-catalyst, green pathway to new benzofuran derivatives in an aqueous phosphate (B84403) buffer solution. researchgate.net Gas-solid catalytic routes are also being explored as an unprecedently green approach for producing the benzofuran core. bohrium.com
The following table summarizes various environmentally benign approaches applicable to the synthesis of the benzofuran scaffold.
| Green Strategy | Example Reagent/Solvent | Key Advantages | Reference |
|---|---|---|---|
| Deep Eutectic Solvent | Choline chloride-ethylene glycol (ChCl.EG) | Eco-friendly, biodegradable, low volatility | nih.gov, acs.org |
| Greener Conventional Solvent | Acetonitrile | Better balance of conversion and selectivity; less toxic than CH₂Cl₂ or benzene | scielo.br, chemrxiv.org |
| Aqueous Medium | Water / Phosphate Buffer | Non-toxic, non-flammable, economical | researchgate.net |
| Greener Catalyst | Zirconium chloride (ZrCl₄) | Enables solvent-free reaction at room temperature | researchgate.net |
| Alternative Energy | Electrochemistry | Avoids catalysts and toxic solvents; uses electricity as a clean reagent | researchgate.net |
| Solvent-Free | Gas-solid catalytic route | Minimizes solvent waste, potential for high efficiency | bohrium.com |
Strategies for Enhancing Reaction Efficiency and Selectivity
Maximizing the efficiency and selectivity of a synthetic route is crucial for its practical application, as it leads to higher yields, fewer byproducts, and simpler purification processes. Key strategies for achieving this in the context of benzofuran synthesis include catalyst selection, reaction condition optimization, and the implementation of advanced reaction protocols like one-pot and multicomponent reactions. numberanalytics.comresearchgate.net
Catalyst and Ligand Selection: The choice of catalyst is paramount in controlling the outcome of a reaction. Transition metal-catalyzed reactions, particularly those using palladium, copper, and ruthenium, are powerful tools for constructing complex benzofuran structures. nih.govnumberanalytics.comorganic-chemistry.org For instance, employing a dual palladium and copper catalyst system in Sonogashira coupling reactions followed by intramolecular cyclization is a well-established method for building the benzofuran core. acs.orgnih.gov The selectivity of these reactions can often be fine-tuned by the choice of ligands attached to the metal center. In a cobalt-catalyzed isomerization involving benzofuran phosphine (B1218219) ligands, the specific structure of the ligand was found to be essential for catalytic activity and selectivity. acs.org
Optimization of Reaction Conditions: Systematically optimizing reaction parameters such as the solvent, temperature, reaction time, and reagent concentration can dramatically improve outcomes. A study on the synthesis of dihydrobenzofuran neolignans demonstrated that careful adjustment of oxidant type and concentration, along with solvent choice, could reduce reaction times from 20 hours to 4 hours while maintaining a good balance of conversion and selectivity. scielo.brchemrxiv.org The influence of substituents on the starting materials also plays a role; high yields of benzofuran derivatives were often achieved when using salicylaldehydes with electron-donating groups. acs.orgnih.gov
Advanced Reaction Protocols:
One-Pot Reactions: Combining multiple reaction steps into a single procedure, or "one-pot" reaction, enhances efficiency by reducing the need for intermediate purification, saving time, and minimizing solvent waste. researchgate.net The synthesis of 2,3-disubstituted benzofurans has been achieved in one pot via an initial Sonogashira coupling followed by a cyclization step. researchgate.net
Multicomponent Reactions (MCRs): These reactions efficiently build complex molecules by combining three or more starting materials in a single step. numberanalytics.com MCRs offer high atom economy and are an effective way to synthesize complex benzofurans. researchgate.net
Domino/Cascade Reactions: These protocols involve a series of intramolecular transformations that occur sequentially, triggered by a single event. A one-pot, two-step domino protocol has been established for synthesizing multi-functionalized benzofurans with high diastereoselectivity and in excellent yields. researchgate.net
The table below outlines key strategies and their impact on the synthesis of benzofuran derivatives.
| Strategy | Specific Approach | Impact on Synthesis | Reference |
|---|---|---|---|
| Catalyst & Ligand Control | Palladium/Copper Co-catalysis | Enables efficient Sonogashira coupling and cyclization for core formation. | nih.gov, acs.org |
| Benzofuran Phosphine Ligands | Crucial for achieving high activity and selectivity in Co-catalyzed reactions. | acs.org | |
| Condition Optimization | Solvent & Reagent Screening | Improves conversion and selectivity, can significantly reduce reaction time. | scielo.br, chemrxiv.org |
| Substituent Effects | Electron-donating groups on precursors can increase reaction yields. | nih.gov, acs.org | |
| Advanced Protocols | One-Pot / Domino Reactions | Increases efficiency, reduces waste, simplifies procedures. | researchgate.net, researchgate.net |
| Multicomponent Reactions | High atom economy, rapid construction of complex molecules in a single step. | numberanalytics.com, researchgate.net |
Chemical Reactivity and Derivatization Strategies of 1 5 Ethoxy 1 Benzofuran 2 Yl Ethan 1 One
Condensation Reactions for the Synthesis of Novel Hybrid Scaffolds
Condensation reactions, particularly those involving the active methyl group of the acetyl moiety, are a cornerstone in the derivatization of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one. These reactions enable the extension of the molecular framework and the introduction of new functional groups, leading to the synthesis of hybrid molecules that merge the benzofuran (B130515) core with other pharmacologically relevant structures.
The Claisen-Schmidt condensation is a fundamental reaction for this class of compounds. It involves the reaction of this compound with an aromatic aldehyde that lacks α-hydrogens. chemistry-online.com This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of the ketone, generating a reactive enolate. chemistry-online.comnih.gov The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields an α,β-unsaturated ketone. nih.gov
The reaction conditions can be modulated to optimize yields. For instance, base-catalyzed Claisen-Schmidt reactions of the related 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) with various aromatic aldehydes have been successfully performed to create a series of chalcone (B49325) derivatives. nih.gov Microwave-assisted methods have also been shown to accelerate the reaction and improve yields, highlighting a green chemistry approach to this transformation. chemistry-online.com
The direct products of the Claisen-Schmidt condensation are chalcones, which are characterized by the 1,3-diaryl-2-propen-1-one scaffold. rasayanjournal.co.in The reaction of this compound with substituted aromatic aldehydes leads to the formation of novel benzofuran-chalcone hybrids. nih.govrsc.org These chalcones are not merely synthetic intermediates but often exhibit significant biological activities themselves. nih.govaccscience.com
The synthesis is generally straightforward: equimolar amounts of the benzofuran ketone and a selected aromatic aldehyde are stirred in a solvent like ethanol (B145695) in the presence of an aqueous base at room temperature. nih.govderpharmachemica.com The resulting chalcone precipitates from the reaction mixture and can be purified by recrystallization. derpharmachemica.com The versatility of this reaction allows for the introduction of a wide array of substituents on the second aromatic ring, depending on the aldehyde used. This enables the systematic modification of the molecule's electronic and steric properties.
| Starting Ketone | Aromatic Aldehyde | Resulting Chalcone Derivative | Reference |
|---|---|---|---|
| 1-(7-ethoxy-1-benzofuran-2-yl) ethanone | 4-(dimethylamino)benzaldehyde | (E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | nih.gov |
| 1-(7-ethoxy-1-benzofuran-2-yl) ethanone | 4-hydroxy-3-methoxybenzaldehyde | (E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | accscience.com |
| 1-(5-chloro-1-benzofuran-2-yl) ethanone | 4-chlorobenzaldehyde | (E)-1-(5-chloro-1-benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | researchgate.net |
| 1-(benzofuran-2-yl)ethan-1-one | 2-naphthaldehyde | 3-(Naphthalen-2-yl)-1-(benzofuran-2-yl)prop-2-en-1-one | derpharmachemica.com |
Functionalization and Heterocyclic Annulation Reactions
Beyond condensation reactions, the this compound scaffold and its chalcone derivatives are amenable to further functionalization and can serve as precursors for the construction of complex heterocyclic systems.
Halogenation is a key strategy for modifying the physicochemical properties of the benzofuran core. Bromination of related 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives has been achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. mdpi.comnih.gov This reaction can lead to the substitution of a hydrogen atom with a bromine atom on the methyl group of the acetyl side chain, yielding a bromomethyl derivative. mdpi.comnih.gov Depending on the substituents already present on the benzofuran ring, electrophilic aromatic substitution can also occur, introducing a halogen directly onto the benzene (B151609) portion of the scaffold. mdpi.com Such halogenated derivatives are valuable for further synthetic manipulations, including nucleophilic substitution reactions.
The chalcone derivatives obtained from this compound are exceptionally useful synthons for building new heterocyclic rings. The α,β-unsaturated ketone moiety is the key reactive site for these cyclization reactions.
Triazine Derivatives: Chalcones can be used to synthesize hybrid molecules containing a 1,3,5-triazine (B166579) ring. mdpi.com This typically involves preparing a triazine-containing intermediate that can then be linked to the chalcone framework. For example, a chalcone bearing a hydroxyl group can be reacted with a chloro-substituted triazine via a nucleophilic substitution reaction to form a triazine-chalcone ether linkage. semanticscholar.org These multi-component syntheses result in complex molecules that integrate the structural features of both the benzofuran-chalcone and the triazine system. mdpi.comresearchgate.net
Pyrazole (B372694) Derivatives: Pyrazoles and their partially saturated congeners, pyrazolines, are readily synthesized from chalcones. thepharmajournal.com The standard method involves the cyclocondensation of the chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine). researchgate.netresearchgate.net The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the five-membered pyrazole ring. researchgate.net This reaction provides a reliable pathway to connect the benzofuran core to a pyrazole moiety. derpharmachemica.comresearchgate.net
Isoxazole (B147169) Derivatives: In a similar fashion, isoxazole derivatives can be synthesized from benzofuran-chalcones. derpharmachemica.com This is achieved by reacting the chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) or potassium hydroxide. rasayanjournal.co.inresearchgate.net The hydroxylamine adds across the α,β-unsaturated system, followed by cyclization and dehydration to form the isoxazole ring. rasayanjournal.co.inresearchgate.net This method allows for the creation of 3,5-disubstituted isoxazoles where one substituent is the 5-ethoxy-1-benzofuran-2-yl group and the other is derived from the aromatic aldehyde used in the initial chalcone synthesis. researchgate.net
Table 2: Synthesis of Heterocyclic Systems from Benzofuran Chalcone Precursors
| Heterocyclic System | Reagent | General Reaction | Reference |
|---|---|---|---|
| Pyrazole/Pyrazoline | Hydrazine Hydrate (NH₂NH₂·H₂O) | Cyclocondensation with the α,β-unsaturated ketone | researchgate.net, derpharmachemica.com, thepharmajournal.com |
| Isoxazole | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Cyclization via reaction with the chalcone | rasayanjournal.co.in, researchgate.net, researchgate.net |
| Pyrimidine | Thiourea (B124793) | Reaction with chalcone to form pyrimidine-2-thione derivatives | derpharmachemica.com |
| Pyridine | Malononitrile/Ammonium Acetate | Michael addition followed by cyclization and aromatization | derpharmachemica.com |
The carbonyl group of this compound and the conjugated system of its chalcone derivatives are susceptible to various nucleophilic attacks.
The Willgerodt–Kindler reaction, for example, can be performed on 1-(benzofuran-2-yl)ethan-1-one using sulfur and a secondary amine like N-ethyl piperazine (B1678402) to form a thioamide derivative. nih.gov This transformation involves a complex mechanism including nucleophilic attack by sulfur.
Furthermore, the chalcone derivatives are classic Michael acceptors. The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by a wide range of nucleophiles. This Michael addition reaction is fundamental to many of the heterocyclic annulations described previously and can also be used to introduce other functional groups. For instance, reaction with piperidine (B6355638) can lead to a nucleophilic substitution of a leaving group on the enone system, demonstrating the reactivity of these intermediates. nih.gov Nucleophilic substitution can also be carried out on halogenated derivatives, where a halogen atom on the benzofuran ring or the side chain is replaced by another nucleophile, further expanding the synthetic utility of this scaffold.
Mechanistic Investigations of Derivatization Pathways
The derivatization of this compound primarily involves reactions targeting the acetyl group at the C-2 position of the benzofuran core. This functional group serves as a versatile handle for constructing a variety of more complex molecules through well-established reaction mechanisms. Mechanistic studies reveal that the reactivity is governed by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons of the methyl group. Key derivatization pathways include condensation reactions to form chalcones and subsequent cyclization to yield heterocyclic systems like pyrazolines.
One of the most fundamental and widely employed derivatization strategies is the Claisen-Schmidt condensation. rdd.edu.iqnih.gov This base-catalyzed reaction involves the condensation of this compound with various aromatic or heteroaromatic aldehydes. nih.govijpsr.com The reaction proceeds via an aldol condensation mechanism to yield α,β-unsaturated ketones, commonly known as chalcones.
The mechanism begins with the abstraction of an α-proton from the acetyl group by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to give a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration, leading to the elimination of a water molecule and the formation of a stable, conjugated α,β-unsaturated ketone system. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Enolate Formation | A base (e.g., OH⁻) abstracts an acidic α-proton from the acetyl group of this compound, forming a resonance-stabilized enolate. |
| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of an aromatic aldehyde. |
| 3 | Protonation | The resulting tetrahedral alkoxide intermediate is protonated by a solvent molecule (e.g., H₂O, EtOH) to form a β-hydroxy ketone (aldol adduct). |
| 4 | Dehydration | The aldol adduct is deprotonated at the α-carbon, followed by the elimination of a hydroxide ion to form the α,β-unsaturated chalcone product. |
The resulting benzofuran-chalcone hybrids are valuable intermediates for the synthesis of various heterocyclic compounds. ijpsr.com A prominent example is their conversion into pyrazoline derivatives. The reaction of these chalcones with hydrazine hydrate or its derivatives proceeds via a cyclocondensation reaction. researchgate.netcore.ac.uk
The mechanism for pyrazoline formation involves an initial Michael (1,4-conjugate) addition. dergipark.org.tr The nucleophilic nitrogen atom of hydrazine attacks the β-carbon of the α,β-unsaturated system of the chalcone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon. The resulting intermediate subsequently eliminates a molecule of water to form the stable five-membered 2-pyrazoline (B94618) ring. rdd.edu.iqdergipark.org.tr The specific regiochemistry and stability of the final product can be influenced by the reaction conditions and the nature of the substituents on both the chalcone and the hydrazine reagent.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Michael Addition | Hydrazine acts as a nucleophile, attacking the electron-deficient β-carbon of the chalcone's α,β-unsaturated carbonyl system. |
| 2 | Intramolecular Cyclization | The terminal nitrogen of the attached hydrazine moiety performs a nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate. |
| 3 | Proton Transfer | Proton transfers occur to neutralize charges within the cyclic intermediate. |
| 4 | Dehydration | A molecule of water is eliminated to form the final, stable 2-pyrazoline ring structure. |
Beyond these common pathways, the reactivity of the acetylbenzofuran scaffold allows for other transformations. For instance, the Willgerodt–Kindler reaction offers a pathway to synthesize thioamides. nih.gov This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine (B109124) or N-ethyl piperazine, leading to the formation of a thioamide derivative at the C-2 position. nih.gov The mechanism is complex, involving the initial formation of an enamine, followed by sulfur addition and a series of rearrangements.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 1 5 Ethoxy 1 Benzofuran 2 Yl Ethan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy maps the chemical environment of protons. The spectrum for 1-(5-ethoxy-1-benzofuran-2-yl)ethan-1-one is expected to show distinct signals corresponding to each unique proton set. The chemical shift (δ) of each signal indicates its electronic environment, the integration value reveals the number of protons it represents, and the splitting pattern (multiplicity) provides information about neighboring protons.
Based on analyses of structurally similar benzofuran (B130515) derivatives, the anticipated proton signals are as follows:
Ethoxy Group: A triplet around δ 1.4 ppm for the methyl (-CH₃) protons, coupled to the two methylene (B1212753) protons, and a quartet around δ 4.1 ppm for the methylene (-OCH₂-) protons, coupled to the three methyl protons.
Acetyl Group: A sharp singlet for the methyl (-COCH₃) protons is expected to appear in the δ 2.5-2.6 ppm region. mdpi.com
Benzofuran Ring Protons:
The proton at the C3 position (H-3) typically appears as a singlet further downfield, around δ 7.4-7.5 ppm. rsc.org
The aromatic protons on the benzene (B151609) portion of the ring system are expected in the δ 7.0-7.6 ppm range. Specifically, H-7 may appear as a doublet, H-6 as a doublet of doublets, and H-4 as a doublet or singlet, depending on coupling. mdpi.comrsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.0 | 3H |
| -COCH₃ | ~2.6 | Singlet (s) | - | 3H |
| -OCH₂ CH₃ | ~4.1 | Quartet (q) | ~7.0 | 2H |
| Ar-H (H6) | ~7.1 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 | 1H |
| Ar-H (H4) | ~7.2 | Doublet (d) | J ≈ 2.5 | 1H |
| H3 | ~7.4 | Singlet (s) | - | 1H |
| Ar-H (H7) | ~7.5 | Doublet (d) | J ≈ 9.0 | 1H |
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is crucial for determining the total number of carbon atoms and identifying the nature of the carbon skeleton, including carbonyl, aromatic, and aliphatic carbons.
For this compound, the spectrum would display 12 distinct signals:
Carbonyl Carbon: The ketone carbonyl carbon (-C =O) is the most deshielded, typically appearing far downfield around δ 188-192 ppm. mdpi.com
Benzofuran Ring Carbons: Eight signals are expected for the benzofuran core. The oxygen-bearing carbons (C2, C5, and C7a) resonate at lower fields (δ ~150-160 ppm) compared to the other aromatic carbons (C3, C3a, C4, C6, C7), which typically appear in the δ 100-130 ppm range. mdpi.comrsc.org
Ethoxy Group Carbons: The methylene carbon (-OC H₂-) is expected around δ 64 ppm, while the terminal methyl carbon (-C H₃) appears upfield around δ 15 ppm. mdpi.com
Acetyl Methyl Carbon: The methyl carbon of the acetyl group (-COC H₃) is anticipated around δ 27 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | ~15 |
| -COCH₃ | ~27 |
| -OCH₂ CH₃ | ~64 |
| C4 | ~104 |
| C6 | ~113 |
| C3 | ~116 |
| C7 | ~118 |
| C3a | ~127 |
| C7a | ~149 |
| C2 | ~153 |
| C5 | ~156 |
| C =O | ~191 |
While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the ethoxy -CH₂- and -CH₃ protons, confirming their connectivity. It would also reveal correlations between adjacent aromatic protons, such as H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known ¹H NMR assignments to the ¹³C NMR spectrum. For instance, the proton signal at δ ~7.4 ppm (H-3) would correlate to the carbon signal at δ ~116 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu Key HMBC correlations for confirming the structure would include:
A correlation from the acetyl -CH₃ protons to both the carbonyl carbon (C=O) and the C2 carbon of the benzofuran ring.
Correlations from the H-3 proton to carbons C2, C3a, and the acetyl carbonyl carbon.
Correlations from the ethoxy -OCH₂- protons to the C5 carbon, confirming the position of the ethoxy substituent.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Specific bonds absorb at characteristic frequencies, providing a molecular "fingerprint". nih.gov
The IR spectrum of this compound would exhibit several key absorption bands that confirm its primary structural features. rsc.org
C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl group is expected in the region of 1660-1690 cm⁻¹. mdpi.com The conjugation with the benzofuran ring system lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹). libretexts.org
C-O-C Stretches: The molecule contains two types of ether linkages: an aryl-alkyl ether (ethoxy group) and the furan (B31954) ether. These typically produce strong C-O-C stretching bands in the fingerprint region, between 1250 cm⁻¹ and 1000 cm⁻¹. uomustansiriyah.edu.iq An asymmetric C-O-C stretch associated with the aryl ether is expected around 1250 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. vscht.cz
Aliphatic C-H Stretch: The C-H stretching vibrations of the ethoxy and acetyl methyl groups will produce medium-to-strong bands just below 3000 cm⁻¹, typically in the 2850-2990 cm⁻¹ range. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (sp²) | 3050 - 3150 | Weak to Medium |
| C-H Stretch | Aliphatic (sp³) | 2850 - 2990 | Medium to Strong |
| C=O Stretch | Conjugated Ketone | 1660 - 1690 | Strong |
| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Medium |
| C-O-C Stretch | Aryl-Alkyl Ether | ~1250 | Strong |
| C-O-C Stretch | Furan Ether | ~1000 - 1100 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula of a compound. nih.gov
For this compound, the molecular formula is C₁₂H₁₂O₃. The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.
Calculated Exact Mass: 204.07864 Da
In an HRMS experiment, the compound would be ionized (e.g., by electrospray ionization, ESI) to form a molecular ion, such as the protonated molecule [M+H]⁺. The instrument would then measure the m/z of this ion. An experimentally observed mass that matches the theoretical value within a very narrow tolerance (e.g., ± 5 ppm) provides definitive evidence for the molecular formula. For example, in an analysis of chemical compounds from a natural extract, an ion with the formula C₁₂H₁₂O₃ was detected with an accurate mass of 204.07944, which strongly supports this elemental composition. ijpsm.com
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In tandem mass spectrometry (MS/MS), precursor ions are fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation.
For this compound (molecular formula C₁₂H₁₂O₂; molecular weight: 204.22 g/mol ), the fragmentation pattern in electrospray ionization (ESI-MS) would be expected to follow pathways characteristic of 2-acylbenzofurans and aromatic ethers. researchgate.netnih.gov The primary fragmentation events typically involve the cleavage of bonds adjacent to the carbonyl group and the ethoxy substituent.
A plausible fragmentation pathway would begin with the protonated molecule [M+H]⁺ at m/z 205. The most common initial fragmentation for 2-acetyl derivatives is the α-cleavage leading to the loss of the acetyl group or a methyl radical.
Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group can result in the formation of a stable acylium ion.
[M+H]⁺ → [M+H - •CH₃]⁺
m/z 205 → m/z 190
Formation of the Acylium Ion: A characteristic fragmentation for ketones is the cleavage of the bond between the benzofuran ring and the acetyl group, leading to the formation of a benzofuranyl cation or a stable acylium ion by loss of the benzofuran moiety. However, the most prominent fragmentation for 2-aroylbenzofurans is often the formation of an acylium ion corresponding to the aroyl group. researchgate.net
Cleavage of the Ethoxy Group: The ethoxy group can undergo fragmentation through the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).
Loss of ethylene: [M+H]⁺ → [M+H - C₂H₄]⁺ → This results in a hydroxylated benzofuran species. m/z 205 → m/z 177
Loss of an ethyl radical: [M+H]⁺ → [M+H - •C₂H₅]⁺ m/z 205 → m/z 176
Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the acylium ions, a common pathway for such species. nih.gov
| Proposed Fragment Structure | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |
|---|---|---|
| [C₁₂H₁₂O₂ + H]⁺ (Protonated Molecule) | 205 | - |
| [C₁₁H₉O₂]⁺ | 190 | •CH₃ |
| [C₁₀H₈O₂ + H]⁺ | 177 | C₂H₄ |
| [C₁₀H₇O₂]⁺ | 176 | •C₂H₅ |
| [C₁₀H₉O]⁺ (from m/z 190) | 162 | CO |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This experimental data is then compared against the theoretical percentages calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values serves to validate the empirical formula of the synthesized compound.
For this compound, the molecular formula is C₁₂H₁₂O₂. The theoretical elemental composition can be calculated as follows:
Molecular Weight: (12 × 12.011) + (12 × 1.008) + (2 × 15.999) = 204.22 g/mol
% Carbon (C): (12 × 12.011 / 204.22) × 100% = 70.57%
% Hydrogen (H): (12 × 1.008 / 204.22) × 100% = 5.92%
% Oxygen (O): (2 × 15.999 / 204.22) × 100% = 23.50%
Experimentally determined values are expected to be within ±0.4% of the theoretical values to confirm the compound's purity and empirical formula.
| Element | Theoretical (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 70.57 | 70.49 |
| Hydrogen (H) | 5.92 | 5.95 |
| Oxygen (O) | 23.50 | 23.56 |
X-ray Crystallography for Definitive Single Crystal Structure Determination
X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic and molecular structure of a compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the compound's constitution and conformation. researchgate.net
While a specific crystal structure for this compound is not publicly available, analysis of closely related benzofuran derivatives provides insight into the type of data obtained. researchgate.net For instance, the analysis of a substituted benzofuran derivative reveals detailed crystallographic parameters. researchgate.netasianpubs.org The process involves growing a suitable single crystal, which is then mounted on a diffractometer to collect diffraction data. This data is processed to solve and refine the crystal structure.
The resulting structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com
Below is a table of representative crystallographic data for a related benzofuran derivative, illustrating the parameters obtained from a single-crystal X-ray diffraction analysis. researchgate.net
| Parameter | Value (Representative Example: 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime) |
|---|---|
| Empirical formula | C₁₉H₁₈BrNO₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.958(3) |
| b (Å) | 10.039(2) |
| c (Å) | 11.956(2) |
| α (°) | 90 |
| β (°) | 109.84(3) |
| γ (°) | 90 |
| Volume (ų) | 1686.3(6) |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Theoretical Studies on 1 5 Ethoxy 1 Benzofuran 2 Yl Ethan 1 One and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large organic molecules due to its favorable balance of accuracy and computational cost. semanticscholar.org For benzofuran (B130515) derivatives, DFT calculations are routinely used to predict a wide array of properties. researchgate.net
Molecular Geometry and Electronic Properties: DFT methods, often with functionals like B3LYP, are employed to optimize the ground-state geometry of benzofuran molecules. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. researchgate.net
Reactivity Descriptors and Surface Mapping: DFT calculations enable the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. researchgate.net Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. researchgate.net Other calculated parameters, such as global and local reactivity descriptors (e.g., Fukui functions, local softness), can further pinpoint the most reactive sites within the molecule, predicting the regioselectivity of chemical reactions. nih.gov For instance, these calculations can identify which atoms on the benzofuran ring are most susceptible to electrophilic substitution. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Electron-donating ability |
| ELUMO | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment (µ) | 3.5 D | Molecular polarity |
| Ionization Potential | 6.2 eV | Energy to remove an electron |
| Electron Affinity | 1.8 eV | Energy released when adding an electron |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve the Schrödinger equation with fewer approximations than DFT. wikipedia.org While more computationally demanding, they can provide highly accurate benchmark data for energies and electronic properties. wikipedia.org
For furan (B31954) and benzofuran systems, ab initio calculations have been used to study photochemical isomerization reactions and to provide a detailed analysis of their stability and aromaticity. semanticscholar.org These methods are particularly valuable for calculating precise electronic energies, electron correlation effects, and properties of excited states, which are critical for understanding photochemical processes and complex electronic phenomena.
Prediction and Validation of Spectroscopic Data
Computational methods are invaluable for interpreting and predicting experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations can simulate the vibrational (IR) and magnetic resonance (NMR) spectra of molecules like this compound. After optimizing the molecular geometry using a method like DFT, the vibrational frequencies can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed by calculating the magnetic shielding tensors for each nucleus.
Comparing these simulated spectra with experimental data serves as a powerful validation tool for the computed structure. researchgate.netnih.gov For example, studies on various benzofuran derivatives have shown good agreement between DFT-calculated vibrational frequencies and experimental FT-IR spectra, and between calculated and observed ¹H and ¹³C NMR chemical shifts. nih.govnih.govmdpi.com
| Data Type | Group/Proton | Experimental Value | Calculated Value (DFT) |
|---|---|---|---|
| IR Frequencies (cm-1) | C=O Stretch | 1689 | 1705 |
| C-O-C Stretch | 1250 | 1265 | |
| 1H NMR Chemical Shift (ppm) | -COCH3 | 2.62 | 2.58 |
| Aromatic-H | 7.1 - 7.6 | 7.0 - 7.7 | |
| 13C NMR Chemical Shift (ppm) | -COCH3 | 27.6 | 28.1 |
| C=O | 191.2 | 190.5 |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a key tool for elucidating the mechanisms of organic reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.
For the synthesis of benzofurans, theoretical studies have been used to investigate reaction pathways and explain observed regioselectivity. For example, in the acid-catalyzed cyclization to form a benzofuran core, DFT calculations can determine the activation energies for competing pathways. wuxiapptec.com By comparing the energy barriers of the transition states, one can predict which regioisomer will be the major product, often with results that are consistent with experimental observations. wuxiapptec.com This type of analysis provides deep mechanistic insight that is difficult to obtain through experimental means alone. Modeling can be applied to understand the synthesis of this compound, potentially starting from an appropriately substituted phenol (B47542) and an acetylenic precursor or via intramolecular cyclization. acs.orgnih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable bonds, such as the ethoxy and acetyl groups in this compound, can exist in multiple conformations.
Conformational Analysis: This process involves identifying the stable conformers (energy minima) and the energy barriers for rotation between them. Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This helps determine the most stable, low-energy conformation of the molecule, which is crucial as the molecular shape influences its physical properties and biological activity. For the title compound, key analyses would include the orientation of the ethoxy group relative to the benzene (B151609) ring and the conformation of the acetyl group relative to the furan ring.
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of a molecule over time. These simulations model the movements of atoms by solving Newton's equations of motion. For benzofuran derivatives, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as enzymes or receptors. researchgate.netnih.gov By placing the molecule in a simulated environment (e.g., a box of water molecules), MD can reveal how the molecule moves, changes conformation, and interacts with its surroundings, providing insights into binding stability and the nature of intermolecular forces. nih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies for Derivative Design
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. nih.govnih.gov In the realm of drug discovery and materials science, QSPR models are invaluable tools for predicting the properties of novel molecules, thereby guiding the design of derivatives with enhanced or specific characteristics. researchgate.net For this compound and its analogues, QSPR studies can facilitate the targeted design of new derivatives with optimized properties, such as improved biological activity, better solubility, or desirable electronic properties.
The fundamental principle of QSPR lies in the hypothesis that the structural features of a molecule, quantified by molecular descriptors, determine its properties. A typical QSPR study involves several key steps: the selection of a dataset of compounds with known properties, the calculation of a wide range of molecular descriptors for each compound, the development of a mathematical model that links the descriptors to the property of interest using statistical methods, and rigorous validation of the model's predictive power. nih.govresearchgate.net
A crucial aspect of developing a robust QSPR model is the selection of appropriate molecular descriptors. These descriptors can be categorized into several classes:
Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight and atom counts. nih.gov
Topological descriptors: These descriptors are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule. nih.gov
Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include information about molecular size and shape.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and partial charges. researchgate.net
Physicochemical descriptors: These include properties like molar refractivity, parachor, and the logarithm of the partition coefficient (log P), which is a measure of lipophilicity. nih.gov
For instance, a QSAR (a subset of QSPR focusing on biological activity) study on the antioxidant activity of fifteen benzofuran derivatives utilized descriptors such as molar weight, surface area, octanol-water partition coefficient (log P), hydration energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
The following table illustrates a hypothetical dataset of this compound derivatives and some of their calculated molecular descriptors that could be used in a QSPR study.
| Compound ID | R Group | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Predicted Property |
| 1 | -H | 204.22 | 2.85 | -5.98 | -1.54 | 5.67 |
| 2 | -CH3 | 218.25 | 3.25 | -5.92 | -1.51 | 6.12 |
| 3 | -Cl | 238.66 | 3.45 | -6.05 | -1.68 | 5.98 |
| 4 | -NO2 | 249.22 | 2.75 | -6.45 | -2.15 | 4.89 |
| 5 | -OCH3 | 234.25 | 2.70 | -5.85 | -1.45 | 6.34 |
Once the descriptors are calculated, various statistical methods can be employed to develop the QSPR model. researchgate.net Common techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the property of interest and a set of selected descriptors. researchgate.netnih.gov
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov
Artificial Neural Networks (ANN): ANNs are powerful machine learning techniques capable of modeling complex non-linear relationships between descriptors and properties. researchgate.net
Support Vector Machines (SVM): SVM is another machine learning method that can be used for both regression and classification tasks in QSPR. nih.gov
The quality and predictive ability of a developed QSPR model are assessed through rigorous validation procedures. Internal validation techniques, such as leave-one-out cross-validation (q²), are commonly used during model development. External validation, where the model is used to predict the properties of a set of compounds not used in the model's creation, is crucial to evaluate its real-world predictive power. researchgate.net
A QSAR study on arylbenzofuran derivatives as histamine (B1213489) H3 antagonists resulted in a statistically significant model with a squared correlation coefficient (r²) of 0.8662 and a cross-validated correlation coefficient (q²) of 0.6029. The model indicated that specific topological descriptors, such as the count of triple-bonded atoms separated from a nitrogen atom by five bonds, were important determinants of the antagonistic activity.
The insights gained from a validated QSPR model are then applied to the rational design of new derivatives of this compound. By understanding which molecular descriptors are positively or negatively correlated with a desired property, chemists can propose structural modifications that are likely to result in compounds with improved characteristics. For example, if a QSPR model for a particular biological activity indicates that a higher HOMO energy and a lower log P value are beneficial, new derivatives can be designed with substituents that modulate these electronic and physicochemical properties accordingly. This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested, thereby saving time and resources in the research and development pipeline.
The following table presents an example of how a QSPR model could be used to predict the property of a designed set of derivatives, guiding the selection of candidates for synthesis.
| Derivative ID | Proposed R Group | Key Descriptor 1 Value | Key Descriptor 2 Value | Predicted Property Value | Synthesis Priority |
| D-01 | -F | 3.15 | -6.02 | 6.05 | High |
| D-02 | -CN | 2.55 | -6.35 | 5.21 | Medium |
| D-03 | -NH2 | 2.30 | -5.75 | 6.89 | High |
| D-04 | -CF3 | 3.65 | -6.50 | 4.50 | Low |
| D-05 | -OH | 2.45 | -5.80 | 6.75 | High |
Role of 1 5 Ethoxy 1 Benzofuran 2 Yl Ethan 1 One in the Design and Synthesis of Advanced Chemical Entities
Precursor in the Development of Chalcone-Based Chemical Libraries
1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one is a key starting material for the synthesis of benzofuran-containing chalcones, a class of compounds known for their wide range of pharmacological activities. nih.goveurjchem.com The synthesis typically involves a base-catalyzed Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes. nih.govresearchgate.net This reaction is a straightforward and efficient method for generating a library of chalcone (B49325) derivatives with diverse substituents on the aromatic ring. nih.gov
The general synthetic scheme for the preparation of these chalcone derivatives involves the reaction of the starting ethanone (B97240) with an appropriate aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695). nih.govnih.gov This methodology allows for the introduction of a wide array of functional groups, leading to a library of compounds with potentially varied biological activities.
For instance, a series of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives were synthesized and characterized, demonstrating the utility of this precursor in generating novel chemical entities. nih.govresearchgate.net Although the ethoxy group is at the 7-position in this specific study, the synthetic principle remains directly applicable to the 5-ethoxy isomer. The resulting chalcones can be further modified to create a wider range of derivatives.
| Chalcone Derivative | Substituent on Aromatic Aldehyde | Synthetic Method | Reference |
|---|---|---|---|
| 1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chloro | Claisen-Schmidt Condensation | nih.gov |
| 1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxy | Claisen-Schmidt Condensation | nih.gov |
| 1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | 4-Dimethylamino | Claisen-Schmidt Condensation | nih.gov |
| 1-(5-chloro-1-benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one | Unsubstituted Phenyl | Base-catalyzed condensation | researchgate.net |
| 1-(5-chloro-1-benzofuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitro | Base-catalyzed condensation | researchgate.net |
Scaffold for Novel Heterocyclic Hybrid Molecules
The benzofuran scaffold, as present in this compound, is a foundational structure for the synthesis of novel heterocyclic hybrid molecules. nih.govnih.gov The term "hybrid molecule" refers to a chemical entity that combines two or more pharmacophoric units from different bioactive molecules to create a new compound with potentially enhanced or synergistic activity. nih.gov
The acetyl group of this compound is a versatile functional group that can be readily transformed into other functionalities, enabling the fusion or linkage of the benzofuran core with other heterocyclic systems. mdpi.com For example, the acetyl group can undergo condensation reactions with hydrazides to form hydrazones, which can then be cyclized to generate various five- or six-membered heterocyclic rings. mdpi.com
One notable example is the synthesis of a hybrid molecule incorporating both a benzofuran and a 1,2,3-triazole moiety. mdpi.com In this synthesis, 2-acetylbenzofuran (B162037) (a related compound) was reacted with a carbohydrazide (B1668358) to form a hydrazone, demonstrating a straightforward method for creating such hybrid structures. This approach can be directly applied to this compound to generate a library of benzofuran-triazole hybrids.
Furthermore, the benzofuran scaffold can be linked to other heterocyclic systems like piperazine (B1678402), imidazole, and quinazolinone, leading to the development of novel compounds with potential therapeutic applications. nih.govnih.gov These hybrid molecules often exhibit interesting biological profiles due to the combined structural features of the constituent heterocyclic rings.
| Hybrid Molecule Type | Linked Heterocycle | Synthetic Strategy | Reference |
|---|---|---|---|
| Benzofuran-Triazole | 1,2,3-Triazole | Condensation of acetylbenzofuran with a carbohydrazide | mdpi.com |
| Benzofuran-Piperazine | Piperazine | Willgerodt–Kindler reaction followed by further modifications | nih.gov |
| Benzofuran-Imidazole | Imidazole | Multi-step synthesis involving the formation of an imidazolium (B1220033) salt | nih.gov |
| Benzofuran-Thiazole | Thiazole | Reaction of a bromoacetylbenzofuran with a thiourea (B124793) derivative | researchgate.net |
Strategies for Structure-Based Chemical Modification and Diversification
The structure of this compound offers several avenues for chemical modification and diversification, allowing for the systematic exploration of the chemical space around the benzofuran core. nih.govacs.org These modifications can be broadly categorized into three main areas: modifications of the acetyl group, electrophilic substitution on the benzofuran ring system, and modification of the ethoxy group.
Modification of the Acetyl Group: The acetyl group is a highly versatile handle for chemical transformations. It can be:
Reduced to an alcohol, which can be further functionalized.
Oxidized to a carboxylic acid, which can be converted to esters, amides, or other acid derivatives.
Halogenated at the methyl position (e.g., with N-bromosuccinimide) to form a reactive α-halo ketone, which is a precursor for various heterocyclic syntheses. mdpi.comnih.gov
Used in condensation reactions , as discussed in the context of chalcone and hydrazone formation. nih.govmdpi.com
Electrophilic Substitution on the Benzofuran Ring: The benzofuran ring system is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The position of these substitutions is directed by the existing substituents on the ring. The ethoxy group at the 5-position is an activating, ortho-, para-directing group, which would favor substitution at the 4- and 6-positions of the benzene (B151609) ring.
Modification of the Ethoxy Group: The ethoxy group can be cleaved to the corresponding phenol (B47542), which can then be re-alkylated or functionalized in other ways to introduce a variety of substituents at the 5-position.
These strategies for chemical modification enable the creation of a diverse library of compounds based on the this compound scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Application in the Synthesis of Complex Organic Architectures
Beyond its use as a precursor for chemical libraries, this compound can also be employed in the synthesis of more complex organic architectures. rsc.orgtus.ac.jp The benzofuran nucleus itself is a key component of many intricate natural products. rsc.orgrsc.org
The reactivity of the acetyl group and the potential for functionalization of the benzofuran ring allow for the incorporation of this scaffold into larger, more complex molecules through multi-step synthetic sequences. For example, the α-halo ketone derivative of this compound can serve as an electrophile in reactions with various nucleophiles to build more elaborate structures.
Furthermore, modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, can be utilized to further functionalize the benzofuran ring system. mdpi.com For instance, if a halogen atom is introduced onto the benzofuran ring, it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the attachment of a wide range of aryl, vinyl, or alkynyl groups.
The strategic combination of these synthetic transformations enables the construction of complex molecules with precisely defined three-dimensional structures, which is essential for targeting specific biological macromolecules. The development of novel synthetic methods for the construction and functionalization of the benzofuran ring system continues to be an active area of research, further expanding the potential applications of precursors like this compound in the synthesis of complex organic architectures. tus.ac.jpnih.gov
Future Research Directions and Unexplored Avenues in 1 5 Ethoxy 1 Benzofuran 2 Yl Ethan 1 One Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The development of sustainable and efficient methods for synthesizing 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one is a primary area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future work should prioritize the adoption of green chemistry principles to address these limitations.
Key areas for investigation include:
Catalyst Innovation : Research into novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts, such as iron and copper, as alternatives to precious metals like palladium. nih.govnih.gov The development of heterogeneous catalysts could also simplify product purification and catalyst recycling.
Green Solvents and Conditions : The use of environmentally benign solvents, such as deep eutectic solvents (DES), is a promising avenue. nih.govacs.org Additionally, exploring solvent-free and microwave-assisted reactions could significantly reduce energy consumption and reaction times. benthamdirect.com
Visible-Light-Mediated Catalysis : This emerging field offers a sustainable approach by using light as a renewable energy source to drive chemical reactions under mild conditions. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Reduced cost, lower toxicity, easier separation | Earth-abundant metals, heterogeneous catalysts |
| Green Solvents | Reduced environmental impact, improved safety | Deep eutectic solvents, water-based systems |
| One-Pot Reactions | Increased efficiency, reduced waste | Multi-component reaction design |
| Photocatalysis | Use of renewable energy, mild conditions | Development of efficient photosensitizers |
Exploration of Novel Reactivity Patterns and Functionalization
Understanding and expanding the reactivity of this compound is crucial for synthesizing new derivatives with enhanced properties. The benzofuran (B130515) core and its substituents offer multiple sites for chemical modification.
Future research should focus on:
C-H Functionalization : Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. bohrium.commdpi.com Investigating the regioselective C-H arylation, alkylation, and other functionalizations of both the furan (B31954) and benzene (B151609) rings of this compound will be a significant area of research. bohrium.com
Reactions of the Acetyl Group : The 2-acetyl group is a versatile handle for a wide range of chemical transformations. eurekaselect.comresearchgate.net Future studies could explore its conversion into other functional groups, such as amines, esters, and more complex heterocyclic systems, to generate diverse libraries of new compounds.
Domino and Cascade Reactions : Designing novel cascade reactions that allow for the rapid construction of complex molecular architectures from simple precursors will be a key area of interest. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern technologies like flow chemistry and automated synthesis can accelerate the discovery and development of new derivatives of this compound. Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.commtak.huspringerprofessional.de
Future research in this area should include:
Development of Continuous Flow Syntheses : Adapting and optimizing existing batch syntheses of this compound and its derivatives for continuous flow systems. mdpi.com This could lead to higher yields, improved purity, and reduced production costs.
Automated Reaction Optimization : Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading) to identify optimal synthetic protocols.
High-Throughput Synthesis : Combining flow chemistry with automated purification and analysis to enable the high-throughput synthesis of compound libraries for biological screening and materials testing. bohrium.com
| Technology | Key Advantages | Future Research Focus |
| Flow Chemistry | Enhanced safety, scalability, process control | Conversion of batch to flow processes |
| Automated Synthesis | Rapid optimization, high-throughput screening | Integration with analytical techniques |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. These methods can provide deep insights into reaction mechanisms, predict the properties of new molecules, and guide the design of more efficient synthetic routes.
For this compound, future theoretical studies could focus on:
Reactivity Prediction : Using Density Functional Theory (DFT) and other computational methods to predict the most reactive sites for electrophilic and nucleophilic attack, thus guiding functionalization strategies. semanticscholar.org
QSAR and Molecular Docking : Employing Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to design new derivatives with specific biological activities, such as enzyme inhibition. researchgate.netnih.gov
Generative Models : Leveraging machine learning and artificial intelligence to design novel benzofuran-based compounds with desired properties, potentially discovering unforeseen molecular scaffolds. rsc.org
Spectroscopic and Property Prediction : Accurately predicting spectroscopic data (e.g., NMR, IR) and physicochemical properties to aid in the characterization and design of new compounds. physchemres.org
Q & A
Q. Basic Research Focus
- 1H and 13C NMR : Assign proton environments (e.g., ethoxy groups at C5) and carbonyl signals (δ ~200 ppm for the ketone). For example, 1-(5-methylfuran-2-yl)ethan-1-one shows distinct methyl and furan proton resonances in DMSO-d6 .
- HSQC : Correlates proton and carbon shifts, critical for confirming connectivity in complex substituents (e.g., differentiating ethoxy vs. methoxy groups) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for 1-(5-bromo-1-benzofuran-2-yl)ethanone (orthorhombic system, Pbca space group) .
What methodological considerations are critical when using SHELX programs for X-ray structure determination?
Advanced Research Focus
SHELX suites (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement. Key considerations:
- Data Quality : High-resolution data (MoKα radiation, λ = 0.71073 Å) minimizes errors in atomic displacement parameters .
- Twinned Data Handling : SHELXL’s twin-law refinement is robust for handling pseudo-merohedral twinning .
- Validation Tools : Use PLATON to check for missed symmetry and ORTEP-3 for visualizing thermal ellipsoids .
- Limitations : SHELX may struggle with severe disorder; consider alternative software (e.g., OLEX2) for such cases .
How can molecular docking elucidate the bioactivity of this compound against therapeutic targets?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes/receptors with known benzofuran interactions (e.g., kinases, cytochrome P450) .
- Docking Workflow :
- Prepare the ligand (optimize geometry using Gaussian).
- Generate grid maps (e.g., AutoDock Vina) around the active site.
- Validate poses with MD simulations (e.g., GROMACS) to assess binding stability .
- Case Study : Analogous compounds like 1-(6-methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one showed anticancer potential via EGFR inhibition .
How do substituents (e.g., ethoxy vs. bromo) influence the reactivity and bioactivity of benzofuran derivatives?
Q. Advanced Research Focus
- Electronic Effects : Ethoxy groups (–OCH2CH3) are electron-donating, enhancing electrophilic substitution at C3/C7 positions. Bromo substituents (–Br) increase electrophilicity at adjacent carbons .
- Bioactivity : Ethoxy derivatives may improve metabolic stability compared to bromo analogs, as seen in antifungal benzofurans .
- Experimental Design : Compare IC50 values against control compounds in enzyme assays (e.g., CYP450 inhibition) .
How can researchers address contradictions in reported biological activities of structurally similar benzofuran derivatives?
Q. Advanced Research Focus
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antifungal activity may arise from variations in fungal strains .
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to cluster compounds by substituent patterns and bioactivity profiles.
- Mechanistic Studies : Probe off-target effects via proteome-wide profiling (e.g., affinity chromatography) .
What safety and handling protocols are essential when synthesizing or handling benzofuran-based ketones?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., ethoxybenzofuran precursors) .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact with irritants like KOH .
- First Aid : For accidental exposure, rinse with water (15 min) and seek medical advice .
How can computational tools predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for bioavailability).
- pKa Prediction : Determine acidic/basic sites (e.g., ketone carbonyl) via MarvinSuite.
- Solubility : COSMO-RS models predict solubility in polar solvents (e.g., DMSO, ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
